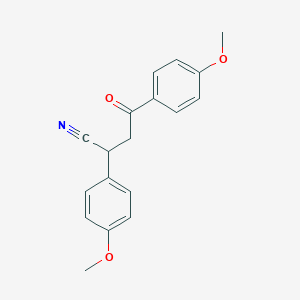

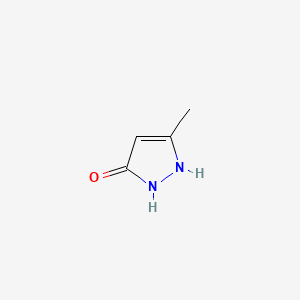

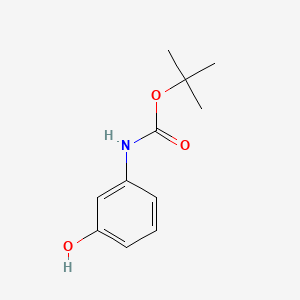

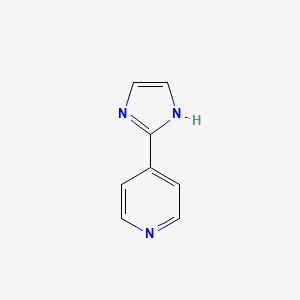

![molecular formula C9H8N2O3 B1330632 2-(2-hydroxyethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione CAS No. 87544-89-6](/img/structure/B1330632.png)

2-(2-hydroxyethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione

Vue d'ensemble

Description

2-(2-hydroxyethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring, with a hydroxyethyl substituent at the 2-position.

Mécanisme D'action

Target of Action

It’s known that similar compounds have shown inhibitory activities against certain enzymes .

Mode of Action

It’s known that similar compounds can interact with their targets, leading to changes in the function of the target

Biochemical Pathways

Similar compounds have been known to affect certain biochemical pathways

Result of Action

Similar compounds have been known to have certain effects at the molecular and cellular level

Analyse Biochimique

Biochemical Properties

2-(2-Hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione has been used to construct five donor–acceptor type conjugated polymers . It acts as an electron acceptor in these polymers . The electrochromic properties of these polymers were studied, showing that the polymers exhibit a range of colours from orange to red and magenta in the neutral state, and switch to blue, green, and yellow, upon applying positive voltages .

Cellular Effects

. Biological investigations have shown that pyrrolo [3,4- c ]pyridines can be used to treat diseases of the nervous and immune systems .

Molecular Mechanism

. This suggests that it may interact with biomolecules in a way that influences electron transfer processes.

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

Metabolic Pathways

, suggesting that it may be involved in electron transfer processes.

Transport and Distribution

, suggesting that it may be transported and distributed in a manner that influences electron transfer processes.

Subcellular Localization

, suggesting that it may localize to areas of the cell where electron transfer processes occur.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxyethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione typically involves the Diels-Alder reaction. One common method involves the cycloaddition of 4-methoxy-1,3-oxazoles with maleimide derivatives. The starting materials, such as 4-methoxyoxazoles, are synthesized through a series of steps including the condensation of amides with chloral, followed by cyclization in the presence of sodium methoxide in methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-hydroxyethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form different derivatives with altered biological activities.

Substitution: The hydroxyethyl group can be substituted with other functional groups to create a variety of analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives.

Applications De Recherche Scientifique

2-(2-hydroxyethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrrolo[3,4-c]pyridine-1,2-dione: Another derivative with similar structural features but different substituents.

Pyrrolo[3,4-c]pyrrole-1,3-dione: A related compound used in the synthesis of conjugated polymers.

Uniqueness

2-(2-hydroxyethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione is unique due to its specific hydroxyethyl substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new drugs and materials with tailored functionalities.

Propriétés

IUPAC Name |

2-(2-hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-4-3-11-8(13)6-1-2-10-5-7(6)9(11)14/h1-2,5,12H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITFZLVNLVANCEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=O)N(C2=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90321413 | |

| Record name | 2-(2-hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90321413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87544-89-6 | |

| Record name | NSC374808 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90321413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine](/img/structure/B1330559.png)